Boc-D-Phe-Phe-OH

Description

Boc-D-Phe-Phe-OH is a dipeptide derivative where the N-terminal D-phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) methodologies. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. Key properties include:

Structure

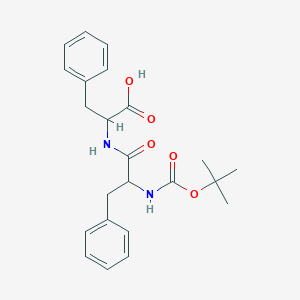

2D Structure

Properties

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBHAOOLCEJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

Coupling Reaction: The Boc-protected D-phenylalanine is coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the free dipeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Reaction Types for Boc-Protected Dipeptides

Boc-protected dipeptides typically undergo three primary reaction types:

-

Deprotection of the Boc group

-

Coupling reactions

-

Mechanism : Formation of amide bonds with other amino acids/peptides using coupling agents like DCC or DIC.

-

Conditions : Dimethylformamide (DMF) and coupling reagents (e.g., HOBt).

-

-

Self-assembly reactions

Common Reagents and Reaction Conditions

Major Products of Boc-Phe-Phe-OH Reactions

-

Coupling : Longer peptides (e.g., tripeptides or higher-order chains).

-

Self-Assembly :

Research Findings on Self-Assembly Dynamics

Studies on Boc-Phe-Phe-OH highlight solvent-dependent morphologies:

-

Aqueous solutions yield fibrillar structures stabilized by β-sheet secondary structures .

-

Ethanol promotes spherical assemblies with α-helical conformations .

-

Coassembly with peptides like NH₂-Phe-Phe-OH forms hybrid "molecular necklaces" (spherical elements on elongated strands) .

Implications for Chemical Reactions

The structural versatility of Boc-Phe-Phe-OH underscores its utility in:

-

Biomaterial design : Tunable nanostructures for drug delivery or tissue engineering .

-

Biomedical applications : Antioxidant properties and potential in studying amyloidogenesis .

Note : The provided sources do not explicitly address Boc-D-Phe-Phe-OH , which may indicate limited availability of research or a potential typographical error in the query. For comprehensive analysis, experimental validation of this specific enantiomer is recommended.

Scientific Research Applications

Boc-D-Phe-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in peptide-based vaccines.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-D-Phe-Phe-OH involves its role as a peptide building block. It participates in the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of another amino acid or peptide. This process is facilitated by coupling reagents and catalysts, leading to the formation of extended peptide chains. The molecular targets and pathways involved depend on the specific application and the nature of the peptides being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following table summarizes key analogs of Boc-D-Phe-Phe-OH, highlighting structural modifications, physicochemical properties, and applications:

2.2. Key Differences and Implications

- Protecting Groups: Boc vs. Z: Boc is removed under acidic conditions (e.g., TFA), while Z requires hydrogenolysis . Boc is preferred for SPPS due to orthogonal protection strategies. Chirality: D-amino acids (e.g., D-Phe in this compound) confer resistance to enzymatic degradation compared to L-forms, making them valuable in therapeutic peptides .

Substituent Effects :

Biological Activity :

- Thrombin Inhibition : Ac-(D)Phe-Pro-boroArg-OH (Ki = 40 pM) demonstrates that D-Phe-containing peptides can adopt bioactive conformations critical for enzyme inhibition .

- Hydrogen Bonding Networks : Phe-Phe motifs (e.g., in Asp-Phe dipeptides) form supramolecular structures useful in smart materials .

Biological Activity

Boc-D-Phe-Phe-OH, a compound with significant implications in peptide synthesis and biological research, is a derivative of phenylalanine featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a crucial building block in the synthesis of peptides, which are vital in various therapeutic applications. The following sections delve into its biological activity, synthesis, and applications based on diverse research findings.

This compound has the molecular formula C₁₉H₂₆N₂O₅ and a molecular weight of approximately 358.43 g/mol. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) . The synthesis typically involves several steps, including the formation of the dipeptide through coupling reactions followed by deprotection to yield the active form of the peptide .

Biological Activities

This compound exhibits various biological activities, primarily due to its role in peptide synthesis. Here are some key areas of research:

- Anticancer Properties : Research indicates that this compound can exhibit anti-cancer activity. In particular, derivatives of this compound have been shown to influence cell signaling pathways associated with cancer metastasis .

- Protein-Protein Interactions : The compound can be utilized as a probe to study protein-protein interactions (PPIs). Its specific sequence may mimic binding motifs found in protein interfaces, aiding in the identification of potential interaction sites .

- Self-Assembly and Nanostructures : this compound has been investigated for its ability to self-assemble into nanostructures. This property is significant for applications in nanomedicine and drug delivery systems where controlled release and targeted delivery are critical .

Case Studies and Research Findings

- Metastatic Suppressor Induction : A study identified heterochiral dipeptides similar to this compound as potent inducers of NM23H1, a metastatic suppressor. This induction was linked to enhanced expression of p53, suggesting potential applications in cancer therapy .

- Peptide Self-Assembly : Research demonstrated that this compound can form nanospheres through self-assembly processes. These structures were characterized using atomic force microscopy (AFM), revealing insights into their mechanical properties and potential applications in drug delivery .

- Synthesis of Novel Peptides : Investigations into novel peptides incorporating this compound have shown promise in enhancing therapeutic efficacy against neurodegenerative diseases by modifying peptide structures to improve cell penetration and reduce amyloid fibril formation .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Boc-L-phenylalanine | L configuration | Used in different therapeutic contexts |

| Boc-D-valine | Valine derivative | Influences activity due to unique side chain |

| Boc-L-leucine | Leucine derivative | Known for its role in muscle protein synthesis |

| This compound | D configuration with dual Phe residues | Unique for its stereochemistry and self-assembly capabilities |

Q & A

Q. What are the recommended synthetic routes for Boc-D-Phe-Phe-OH, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key steps include:

- Deprotection : Use of TFA for Boc-group removal under anhydrous conditions .

- Coupling : Activation of carboxylic acids with HOBt/DIC or other carbodiimides to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns, monitoring at 214 nm for peptide bonds. Yield optimization requires precise control of temperature (0–4°C for coupling) and stoichiometric ratios (1.2–1.5 equivalents of activated amino acid) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Essential characterization methods include:

- Analytical HPLC : Retention time comparison with standards and peak homogeneity (≥98% purity).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (calculated: 437.47 g/mol).

- NMR Spectroscopy : - and -NMR for stereochemical confirmation, particularly the Boc-group protons (δ 1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

- Chiral HPLC : To ensure retention of D-configuration in the second phenylalanine residue .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents:

- Primary solvents : DMF, DMSO, or acetonitrile (1–5 mg/mL).

- Buffered solutions : Use 10% acetic acid or 0.1% TFA in water for solubility enhancement.

- Precipitation : Occurs in diethyl ether or cold ethyl acetate, useful for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from:

- Purity variability : Impurities (e.g., residual DMF) can interfere with biological assays. Validate purity via orthogonal methods (HPLC + MS).

- Assay conditions : Differences in cell lines, buffer pH, or incubation time. Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry .

- Stereochemical drift : Racemization during synthesis alters bioactivity. Monitor via chiral HPLC and adjust coupling steps to minimize epimerization .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

Apply the FINER criteria :

- Feasible : Ensure access to SPPS infrastructure and analytical tools (HPLC, MS).

- Novel : Investigate understudied applications (e.g., enzyme inhibition kinetics or membrane permeability studies).

- Ethical : Adhere to institutional guidelines for chemical safety and disposal.

- Relevant : Align with gaps in peptide stability or chiral recognition mechanisms . Example PICO framework:

- Population : Enzymatic systems (e.g., proteases).

- Intervention : this compound at varying concentrations.

- Comparison : L-enantiomer or unprotected dipeptide.

- Outcome : IC50 values or structural binding data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Critical steps include:

- Quality control (QC) : Pre-shipment COA review for lot-specific purity (>98%) and residual solvent levels (<0.1% DMF).

- In-process monitoring : Track coupling efficiency via Kaiser test or FTIR for free amine detection.

- Documentation : Archive synthesis protocols, including temperature, reagent sources, and purification gradients .

Q. How can researchers validate computational modeling predictions (e.g., molecular docking) for this compound experimentally?

Integrate:

- Docking results : Prioritize target binding pockets with high docking scores (e.g., AutoDock Vina).

- SPR/BLI assays : Measure binding kinetics (ka, kd) using surface plasmon resonance or bio-layer interferometry.

- NMR titration : Confirm binding-induced chemical shift perturbations in -NMR .

Methodological Guidance

Q. What criteria should govern the selection of control groups in this compound bioactivity studies?

Include:

Q. How should researchers address conflicting solubility data in literature when designing in vitro assays?

Perform:

Q. What steps ensure compliance with academic journal requirements (e.g., Beilstein JOC) when publishing this compound research?

Follow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.